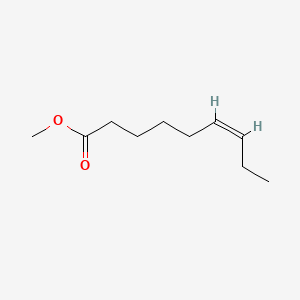

(Z)-6-Nonenoic acid methyl ester

CAS No.:

Cat. No.: VC18513246

Molecular Formula: C10H18O2

Molecular Weight: 170.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H18O2 |

|---|---|

| Molecular Weight | 170.25 g/mol |

| IUPAC Name | methyl (Z)-non-6-enoate |

| Standard InChI | InChI=1S/C10H18O2/c1-3-4-5-6-7-8-9-10(11)12-2/h4-5H,3,6-9H2,1-2H3/b5-4- |

| Standard InChI Key | IAXJWKAHMIYBRY-PLNGDYQASA-N |

| Isomeric SMILES | CC/C=C\CCCCC(=O)OC |

| Canonical SMILES | CCC=CCCCCC(=O)OC |

Introduction

Chemical Structure and Nomenclature

Structural Characteristics

(Z)-6-Nonenoic acid methyl ester belongs to the class of fatty acid methyl esters (FAMEs), featuring a nine-carbon backbone with a cis-configured double bond between carbons 6 and 7. The ester functional group is located at the terminal methyl end, forming a methyl non-6-enoate structure. The Z-stereochemistry is critical to its molecular interactions and physicochemical behavior .

Table 1: Molecular Identifiers of (Z)-6-Nonenoic Acid Methyl Ester

| Property | Value | Source |

|---|---|---|

| IUPAC Name | methyl (Z)-non-6-enoate | |

| Molecular Formula | C₁₀H₁₈O₂ | |

| Molecular Weight | 170.25 g/mol | |

| CAS Registry Number | 41654-17-5 | |

| SMILES | CC/C=C\CCCCC(=O)OC | |

| InChIKey | IAXJWKAHMIYBRY-PLNGDYQASA-N |

Stereochemical Considerations

The Z-configuration of the double bond introduces a kink in the hydrocarbon chain, influencing packing efficiency in lipid matrices and solubility profiles. This stereochemistry is preserved in natural isolates, as evidenced by its identification in tobacco .

Physicochemical Properties

Computed Physicochemical Parameters

PubChem-derived computational data provide insights into the compound’s behavior under standard conditions :

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| XLogP3 | 3.2 | |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 2 | |

| Rotatable Bond Count | 7 | |

| Topological Polar Surface Area | 26.3 Ų | |

| Heavy Atom Count | 12 |

The compound’s moderate lipophilicity (XLogP3 = 3.2) suggests solubility in organic solvents, while the absence of hydrogen bond donors aligns with typical ester behavior.

Synthesis and Production

Challenges in Stereochemical Control

Achieving the Z-configuration necessitates catalysts or reaction conditions that minimize isomerization. Metal-mediated cross-couplings or enzymatic methods could be explored, though further research is needed to optimize yields .

Natural Occurrence and Biological Significance

Identification in Nicotiana tabacum

(Z)-6-Nonenoic acid methyl ester has been reported in tobacco as part of the LOTUS natural products database . Its role in plant biology remains underexplored but may involve lipid signaling or defense mechanisms.

Spectral Characterization

Nuclear Magnetic Resonance (NMR)

A ¹³C NMR spectrum (Source: R. Rupprecht, BASF Ludwigshafen) reveals key signals:

-

Carbonyl carbon (C=O): ~170 ppm

-

Olefinic carbons (C6–C7): 125–130 ppm

Mass Spectrometry (MS)

GC-MS analysis (Source: D3-1980-877-26) shows a molecular ion peak at m/z 170.13 (M⁺), with fragmentation patterns consistent with α-cleavage adjacent to the ester group .

Related Compounds and Isomers

4-Nonenoic Acid Methyl Ester (CAS 20731-19-5)

This structural isomer features a double bond at the fourth position. While similar in molecular weight (170.25 g/mol), its physicochemical properties differ due to altered chain geometry.

Table 3: Comparison of Isomeric Methyl Esters

| Property | (Z)-6-Nonenoic Acid Methyl Ester | 4-Nonenoic Acid Methyl Ester |

|---|---|---|

| Double Bond Position | C6–C7 | C4–C5 |

| XLogP3 | 3.2 | 3.5 (estimated) |

| Natural Source | Nicotiana tabacum | Humulus lupulus (hops) |

Applications and Industrial Relevance

Flavor and Fragrance Industry

The compound’s volatility and ester functional group make it a candidate for synthetic flavorants, though commercial use remains undocumented.

Biochemical Research

As a FAME, it serves as a model compound for studying lipid metabolism and enzyme specificity in ester hydrolysis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume